

Application Notes and Protocols: Mannitol Hexanitrate as an Energetic Material

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Compound of Interest		
Compound Name:	Mannitol hexanitrate	
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Introduction

Mannitol hexanitrate (MHN), also known as nitromannite, is a secondary explosive notable for its high energy output and sensitivity.[1][2] First synthesized in 1847 by Ascanio Sobrero, it has found applications in detonators and historically as a vasodilator in medicine.[2][3] This document provides detailed application notes and experimental protocols for the synthesis, handling, and characterization of MHN for research purposes. Due to its hazardous nature, all handling of MHN must be conducted by qualified personnel in a controlled laboratory setting.

Physicochemical and Energetic Properties

Mannitol hexanitrate is a crystalline solid that is insoluble in water but soluble in solvents like alcohol, ether, and acetone.[1][4][5] It is recognized for its high detonation velocity and sensitivity to stimuli such as impact, friction, and heat, particularly at temperatures exceeding 75°C.[2][4][6] Its sensitivity is reported to be higher than that of pentaerythritol tetranitrate (PETN).[1][2]

Table 1: General Properties of Mannitol Hexanitrate



Property	Value	References
Chemical Formula	C6H8N6O18	[6]
Molar Mass	452.15 g/mol	[2]
Appearance	Colorless crystals or powdery solid	[5][6]
Density	1.73 g/cm ³	[1][2][4][7]
Melting Point	107-112 °C	[1]
Solubility	Insoluble in water; Soluble in alcohol, acetone, and ether	[1][5]

Table 2: Energetic and Explosive Properties of Mannitol

Hexanitrate

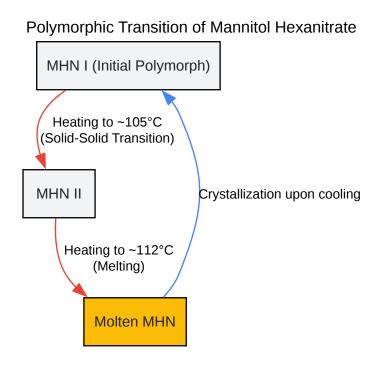
Property	Value	References
Detonation Velocity	8,260 m/s (at a density of 1.73 g/cm^3)	[1][4][7]
Oxygen Balance	+7.1%	[4][8]
Heat of Formation (solid)	-708.8 kJ/mol	[9]
Heat of Combustion (solid)	-2807 kJ/mol	[9]
Shock Sensitivity	More sensitive than PETN; detonation with a 2kg weight at 4cm	[1][2][10]
Friction Sensitivity	Comparable to PETN	[2]
R.E. Factor	1.70	[2]

Polymorphism

Mannitol hexanitrate is known to exhibit polymorphism, existing in at least two different crystalline forms, designated as MHN I and MHN II.[1][11] The initial polymorph, MHN I,



undergoes a solid-solid phase transition to MHN II upon heating to approximately 105°C.[1][11] [12] This transformation can be observed through analytical techniques such as X-ray diffraction (XRD) and Raman spectroscopy.[1][11][12] Interestingly, both polymorphs have a similar melting point of around 112°C.[1]



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Polymorphic transition of **Mannitol Hexanitrate**.

Experimental Protocols

Caution: **Mannitol hexanitrate** is a sensitive and powerful explosive. Strict adherence to safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, face shields, and flame-resistant clothing, is mandatory.[13][14] All work should be performed in a well-ventilated area, behind a blast shield, and with non-sparking tools.[13][14]

Protocol 1: Synthesis of Mannitol Hexanitrate via Mixed Acid Nitration

Methodological & Application





This protocol is based on the classical and most widely used method for synthesizing MHN.[1] It involves the nitration of mannitol using a mixture of concentrated nitric and sulfuric acids. The reaction is highly exothermic and requires precise temperature control.[3]

Materials:

- D-Mannitol (finely powdered)
- Concentrated Nitric Acid (d=1.5)
- Concentrated Sulfuric Acid
- Ice
- Sodium Carbonate solution (warm)
- Ethanol
- Beakers
- Stirring rod
- Ice bath
- Filtration apparatus (e.g., Buchner funnel)

Procedure:

- Carefully add 100 g of finely powdered D-mannitol to 500 g of concentrated nitric acid while stirring.
- Once the mannitol is fully dissolved, cool the solution to 0°C in an ice bath.
- Slowly and with continuous stirring, add 1000 g of concentrated sulfuric acid to the cooled solution. Maintain the temperature at or below 10°C throughout the addition.
- Allow the mixture to stand for approximately one hour. Crystals of mannitol hexanitrate will
 precipitate.

Methodological & Application





- Filter the separated crystals using a Buchner funnel.
- Wash the crystals first with cold water, followed by a wash with a warm sodium carbonate solution to neutralize any remaining acid.
- For purification, recrystallize the crude MHN from ethanol.[3][5]



Workflow for Mixed Acid Synthesis of MHN Synthesis **D-Mannitol** Conc. Nitric Acid Dissolve Mannitol in Nitric Acid Cool to 0°C Conc. Sulfuric Acid Slowly add Sulfuric Acid $(T < 10^{\circ}C)$ Precipitation of MHN Purification Filter Crystals Wash with Water & Sodium Carbonate Recrystallize from Ethanol

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Workflow for the synthesis and purification of MHN.



Protocol 2: Characterization of Mannitol Hexanitrate

Characterization is crucial to confirm the identity and purity of the synthesized MHN.

- 1. Melting Point Determination:
- Use a standard melting point apparatus.
- The melting point for pure MHN is expected to be in the range of 107-112°C.[1]
- 2. Spectroscopic Analysis:
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the O-NO₂ ester linkages.
- Raman Spectroscopy: Useful for distinguishing between the polymorphic forms of MHN.[1]
 [11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the molecular structure.
- 3. X-ray Diffraction (XRD):
- Powder XRD is essential for identifying the crystalline phase and distinguishing between MHN I and MHN II.[1][11]
- 4. Thermal Analysis:
- Differential Scanning Calorimetry (DSC): To observe the solid-solid phase transition at around 105°C and the melting point.[11][12] It can also provide information on thermal stability.
- Thermogravimetric Analysis (TGA): To study the thermal decomposition profile of the material.

Safety and Handling



- Storage: **Mannitol hexanitrate** should be stored wet with at least 40% water or a mixture of alcohol and water to reduce its sensitivity.[6][15] Store in a cool, dry, and well-ventilated place, away from incompatible materials.[13]
- Handling: Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[13][14] Avoid contact with skin and eyes, and prevent the formation of dust.[13]
- Spills: In case of a spill, eliminate all ignition sources.[15] Do not touch or walk through the spilled material.[15] Isolate the area and follow established emergency procedures.
- Disposal: Disposal of energetic materials must be carried out in accordance with institutional and regulatory guidelines.

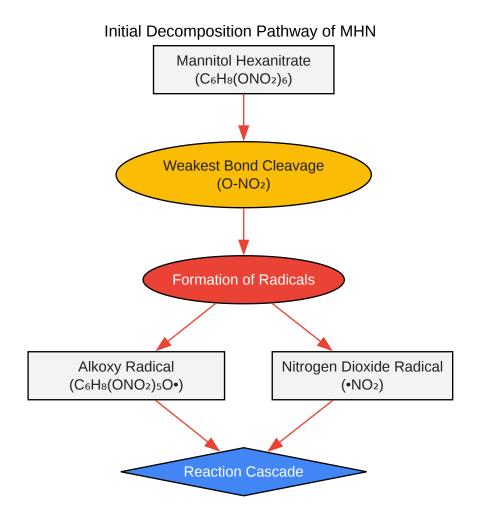
Applications

Due to its high sensitivity and power, the primary application of **mannitol hexanitrate** in the field of energetic materials is as a component in detonators or blasting caps.[2][6][8] It serves as a secondary explosive, initiated by a primary explosive to detonate a less sensitive main charge.[1] In the pharmaceutical field, it has been used as a vasodilator for treating conditions like hypertension and angina, though this application is now less common.[1][3][6]

Decomposition Pathway

The thermal decomposition of **mannitol hexanitrate** is initiated by the cleavage of the O-NO₂ bond, which is the weakest bond in the molecule.[3] This initial step leads to the formation of highly reactive nitrogen dioxide (•NO₂) and alkoxy radicals, triggering a cascade of subsequent reactions.[3]





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Initial steps in the thermal decomposition of MHN.

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